The compound is cataloged under the CAS number 187884-87-3 and has various synonyms, including N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-β-alanine. It is primarily sourced from synthetic routes in chemical research and development contexts. The classification as an amino acid derivative indicates potential applications in medicinal chemistry and biochemistry.
The synthesis of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid typically involves multi-step organic reactions. A common method includes the condensation reaction between 3,3-dimethyl-3,4-dihydroisoquinoline and a suitable propionic acid derivative.
The specific parameters like temperature, time, and concentration can vary based on the exact synthetic route employed.
The molecular structure of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid can be represented using various notations:
InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)
This notation provides a detailed description of the compound's connectivity and stereochemistry.
The chemical reactivity of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid can include various transformations:
These reactions are significant in synthetic organic chemistry for modifying the compound's structure for different applications.
The mechanism of action for 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid is not fully elucidated but is believed to involve interactions with biological receptors or enzymes due to its structural features.
Further studies are needed to clarify its precise biological mechanisms.
These properties influence its behavior in biological systems and its suitability for various applications.
The applications of 3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid span several fields:
Isoquinoline derivatives represent a privileged scaffold in medicinal chemistry, with roots tracing back to the isolation of naturally occurring alkaloids like papaverine and morphine in the early 19th century. These nitrogen-containing heterocycles exhibit broad bioactivity profiles due to their structural resemblance to endogenous neurotransmitters and cofactors. The partially reduced 3,4-dihydroisoquinoline variant—exemplified by the 3,3-dimethyl-3,4-dihydroisoquinoline core in our target compound—emerged as a strategic pharmacophore in the late 20th century. This structural modification enhances metabolic stability while retaining key binding interactions with biological targets [1]. Contemporary drug discovery exploits this scaffold for its conformational rigidity and ability to engage in π-stacking and cation-π interactions within enzyme active sites and receptor pockets. Notably, dihydroisoquinoline derivatives have been investigated as kinase inhibitors, antimicrobial agents, and central nervous system modulators, leveraging their balanced lipophilicity and three-dimensional topology for target engagement [4]. The historical evolution of this chemotype underscores its versatility in addressing diverse therapeutic areas through rational structural refinements.
Table 1: Evolution of Isoquinoline-Based Bioactive Compounds
Era | Representative Compound | Structural Features | Therapeutic Application |
---|---|---|---|
19th Century | Papaverine | Fully aromatic isoquinoline | Vasodilator |
Early 20th C. | Salsolineol | 1-Methyl-6,7-dihydroxy-THIQ* | Adrenergic modulation |
Late 20th C. | Cromakalim (partial structure) | Benzopyran-fused dihydroisoquinoline | Potassium channel activator |
21st Century | Target compound (this review) | 3,3-Dimethyl-THIQ with β-alanine tether | Under investigation (AKT3 modulation) |
*THIQ: Tetrahydroisoquinoline
3-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid (CAS 187884-87-3 and 537049-19-7) is formally classified as a β-alanine analogue wherein the terminal amino group is substituted with a 3,3-dimethyl-3,4-dihydroisoquinoline moiety. The IUPAC name explicitly defines the connectivity: 3-(3,3-dimethyl-4H-isoquinolin-1-ylamino)propanoic acid. This nomenclature specifies:
Structurally, the molecule integrates three key domains:
This architecture confers zwitterionic character at physiological pH, with the carboxylic acid (predicted pKa ~3.4) deprotonated and the isoquinoline nitrogen potentially protonated. The β-alanine tether extends the pharmacophore away from the planar heterocycle, facilitating interactions with solvent-exposed regions of biological targets. XLogP3 values of ~1.5–2.0 suggest moderate lipophilicity, balancing membrane permeability and aqueous solubility [7] .
Table 2: Key Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₄H₁₈N₂O₂ | Empirical |
Molecular Weight | 246.30 g/mol | Mass spectrometry |
Hydrogen Bond Donors | 2 (amine NH, carboxylic OH) | Computational prediction |
Hydrogen Bond Acceptors | 3 (carbonyl O, pyridine N) | Computational prediction |
Rotatable Bonds | 4 | Computational prediction |
Topological Polar Surface Area | 55.6 Ų | Computational prediction |
The 3,3-dimethyl-3,4-dihydroisoquinoline unit is a structurally refined heterocycle conferring distinct advantages over fully aromatic or non-alkylated analogues:
Conformational Effects:The geminal dimethyl group at C3 locks the heterocycle in a half-chair conformation, reducing ring flexibility and pre-organizing the molecule for target binding. This rigidity minimizes entropy loss upon binding to biological targets, enhancing binding affinity. The saturated C4 position prevents extended π-delocalization, localizing electron density at N2 and C1, which serve as hydrogen bond acceptor and donor sites, respectively [1] .
Steric and Electronic Modulation:
Biological Implications:Compounds bearing this scaffold demonstrate enhanced bioavailability profiles due to balanced logD values (~1.5–2.5) and resistance to oxidative degradation. The scaffold’s versatility is evidenced in diverse pharmacological contexts:
Figure: Proposed Binding Mechanism in Enzymatic Targets
[Isoquinoline Core] │ │ π-Stacking with Phe residue │ [H₃C-C-CH₃] → Hydrophobic enclosure │ │ Van der Waals contacts │ [NH-CH₂-CH₂-COO⁻] → Ionic bond with Arg/Lys │ │ Hydrogen bonding network │ Solvent interface
The 3,3-dimethyl group creates a characteristic "molecular bulge" that complements concave binding sites inaccessible to planar scaffolds. This feature is exploited in allosteric modulators where the dimethyl groups disrupt hydrophobic spacer regions between protein domains. The protonatable nitrogen (pKa ~7.5–8.5) enables pH-dependent membrane partitioning and ionic trapping in acidic organelles or tissues [10].
This core serves as a linchpin for divergent synthesis:
The strategic incorporation of this core in 3-(3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylamino)-propionic acid exemplifies rational design of hybrid molecules merging the biopharmaceutical advantages of amino acids with the target affinity of optimized heterocycles. Ongoing research explores its utility as a fragment in PROTACs (proteolysis-targeting chimeras) and bifunctional enzyme inhibitors [10].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: